molecular formula C17H17Cl2NO2 B2946963 2-(4-chloro-2-methylphenoxy)-N-(4-chloro-2-methylphenyl)propanamide CAS No. 449167-88-8

2-(4-chloro-2-methylphenoxy)-N-(4-chloro-2-methylphenyl)propanamide

Cat. No.: B2946963
CAS No.: 449167-88-8
M. Wt: 338.23
InChI Key: CFDKBCBPIIEJST-UHFFFAOYSA-N
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Description

. It belongs to the family of phenoxy herbicides, which are known for their ability to mimic the plant hormone auxin, leading to uncontrolled growth and eventual death of the targeted weeds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mecoprop involves the reaction of 4-chloro-2-methylphenol with propionic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate phenol ester, which is then further reacted with 4-chloro-2-methylphenylamine to yield the final product.

Industrial Production Methods: In an industrial setting, the production of Mecoprop is typically carried out in large-scale reactors under controlled conditions to ensure the purity and yield of the compound. The process involves the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: Mecoprop undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Mecoprop can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

  • Reduction: Reduction of Mecoprop can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions involving Mecoprop typically use nucleophiles such as halides or alkyl groups in the presence of a suitable catalyst.

Major Products Formed:

  • Oxidation: The major product of oxidation is the corresponding carboxylic acid derivative.

  • Reduction: The reduction of Mecoprop results in the formation of the corresponding amine derivative.

  • Substitution: Substitution reactions yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mecoprop has a wide range of applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phenoxy herbicides.

  • Biology: Employed in studies related to plant growth regulation and weed control mechanisms.

  • Medicine: Investigated for potential therapeutic uses in treating certain types of cancers due to its ability to interfere with cell growth.

  • Industry: Utilized in the development of new herbicidal formulations and as a benchmark for evaluating the efficacy of other herbicides.

Mechanism of Action

Mecoprop exerts its herbicidal effects by mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of broad-leaf weeds. The compound binds to auxin receptors in the plant cells, disrupting normal growth processes and causing the weeds to grow uncontrollably until they die.

Molecular Targets and Pathways Involved:

  • Auxin Receptors: Mecoprop binds to auxin receptors, leading to the disruption of normal plant growth processes.

  • Growth Pathways: The compound interferes with various growth pathways, including cell elongation and division, resulting in the death of the targeted weeds.

Comparison with Similar Compounds

  • MCPA (2-methyl-4-chlorophenoxyacetic acid)

  • 2,4-D (2,4-dichlorophenoxyacetic acid)

  • 2,4,5-T (2,4,5-trichlorophenoxyacetic acid)

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Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(4-chloro-2-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO2/c1-10-8-13(18)4-6-15(10)20-17(21)12(3)22-16-7-5-14(19)9-11(16)2/h4-9,12H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDKBCBPIIEJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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